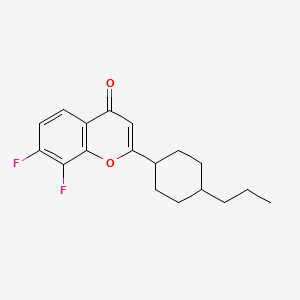
7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities.
Méthodes De Préparation
The propylcyclohexyl group is then introduced through a series of reactions involving alkylation and cyclization . Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Analyse Des Réactions Chimiques
7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
7,8-Difluoro-2-(4-propylcyclohexyl)-4H-1-benzopyran-4-one can be compared with other similar compounds such as:
- 7,8-Difluoro-2-propyl-6-[(4-propylcyclohexyl)methoxy]-1,2,3,4-tetrahydronaphthalene
- 7,8-Difluoro-2-pentyl-6-[[(1α)-4β-propylcyclohexyl]methoxy]chroman These compounds share similar structural features but differ in their specific functional groups and substituents, which can affect their chemical and biological properties.
Propriétés
Numéro CAS |
816451-22-6 |
|---|---|
Formule moléculaire |
C18H20F2O2 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
7,8-difluoro-2-(4-propylcyclohexyl)chromen-4-one |
InChI |
InChI=1S/C18H20F2O2/c1-2-3-11-4-6-12(7-5-11)16-10-15(21)13-8-9-14(19)17(20)18(13)22-16/h8-12H,2-7H2,1H3 |
Clé InChI |
RUOXPWYRESWVHD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2=CC(=O)C3=C(O2)C(=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


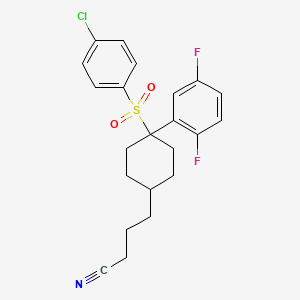
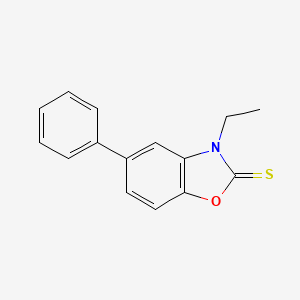
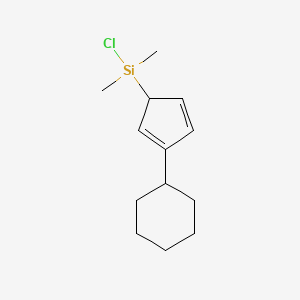
![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)
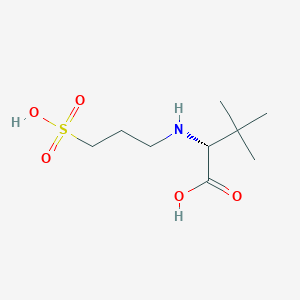
![4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole](/img/structure/B12520181.png)

![1-[Bromo(fluoro)methylidene]-1,2,3,4-tetrahydronaphthalene](/img/structure/B12520188.png)
![tert-butyl N-benzyl-N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B12520192.png)
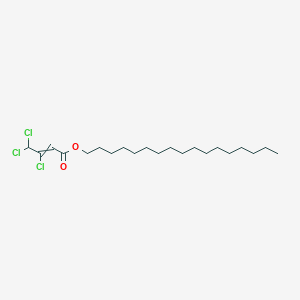
![(3S)-4-cyclopentyl-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12520211.png)
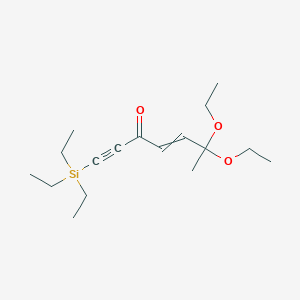
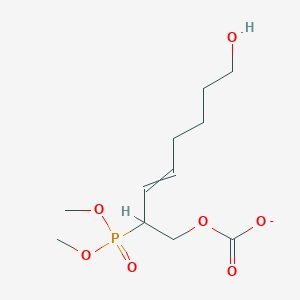
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]-1H-pyrrol-2-amine](/img/structure/B12520220.png)
